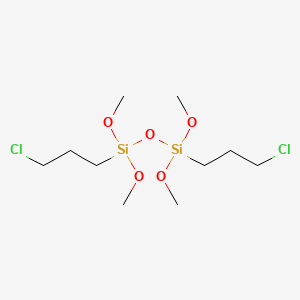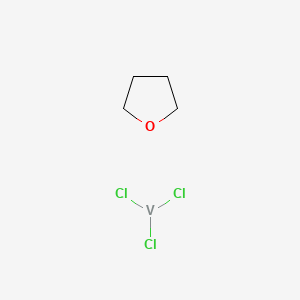
Chlorure de vanadium(III) adduit de tétrahydrofurane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolane;trichlorovanadium is a coordination compound consisting of oxolane (tetrahydrofuran) and trichlorovanadium. Oxolane, also known as tetrahydrofuran, is a heterocyclic organic compound with the formula (CH₂)₄O. It is a colorless, water-miscible liquid with a low viscosity. Trichlorovanadium is a compound of vanadium in its +3 oxidation state, combined with three chlorine atoms.
Applications De Recherche Scientifique
Oxolane;trichlorovanadium has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of the Vanadium(III) chloride tetrahydrofuran adduct is a wide variety of allylic alcohols . The compound acts as a catalyst in the oxidation of these alcohols .
Mode of Action
The Vanadium(III) chloride tetrahydrofuran adduct interacts with its targets by catalyzing their oxidation . This interaction results in the transformation of the allylic alcohols into corresponding carbonyl compounds .
Biochemical Pathways
It is known that the compound plays a crucial role in theoxidation reactions of allylic alcohols . The downstream effects of these reactions include the formation of carbonyl compounds .
Result of Action
The molecular and cellular effects of the Vanadium(III) chloride tetrahydrofuran adduct’s action primarily involve the oxidation of allylic alcohols to form corresponding carbonyl compounds . This transformation is facilitated by the compound’s catalytic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of oxolane;trichlorovanadium typically involves the reaction of vanadium trichloride with tetrahydrofuran. This reaction is carried out under an inert atmosphere to prevent oxidation of the vanadium. The reaction can be represented as follows: [ \text{VCl}_3 + \text{THF} \rightarrow \text{VCl}_3(\text{THF}) ]
Industrial Production Methods
Industrial production of oxolane;trichlorovanadium is not widely documented, but it generally follows similar principles as laboratory synthesis, involving the reaction of vanadium trichloride with tetrahydrofuran under controlled conditions to ensure purity and prevent contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Oxolane;trichlorovanadium can undergo various chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states.
Reduction: The vanadium center can be reduced to lower oxidation states.
Substitution: Ligands around the vanadium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Ligand substitution can be achieved using various ligands such as phosphines, amines, and other donor molecules.
Major Products Formed
Oxidation: Higher oxidation state vanadium compounds.
Reduction: Lower oxidation state vanadium compounds.
Substitution: New coordination compounds with different ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran (Oxolane): A simple cyclic ether used as a solvent and in the production of polymers.
Vanadium Trichloride: A vanadium compound used in various chemical reactions and as a precursor to other vanadium compounds.
Vanadium(III) Chloride Tetrahydrofuran Adduct: Similar to oxolane;trichlorovanadium, this compound also contains vanadium and tetrahydrofuran.
Uniqueness
Oxolane;trichlorovanadium is unique due to its specific coordination environment and the combination of oxolane and trichlorovanadium. This unique structure imparts specific reactivity and properties that are distinct from other vanadium or oxolane compounds.
Propriétés
IUPAC Name |
oxolane;trichlorovanadium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O.3ClH.V/c1-2-4-5-3-1;;;;/h1-4H2;3*1H;/q;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARDLUZTYLPMGJ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.Cl[V](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl3OV |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19559-06-9 |
Source


|
| Record name | Vanadium(III) chloride tetrahydrofuran complex (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B579410.png)
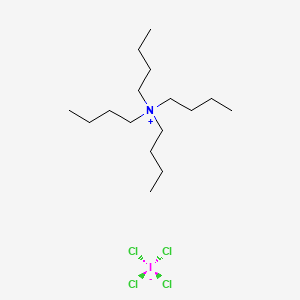
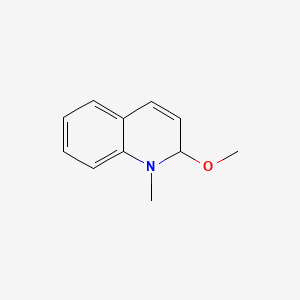
![4H-Imidazo[1,5-a]benzimidazole](/img/structure/B579418.png)
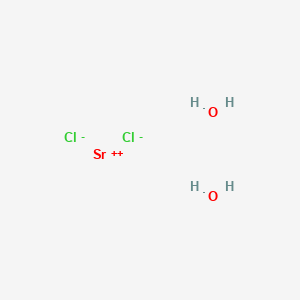
![methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-(hydroxymethyl)-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate](/img/structure/B579420.png)
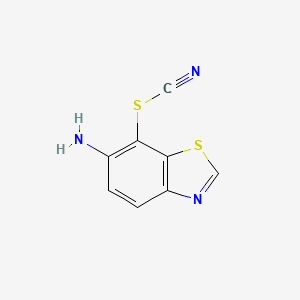
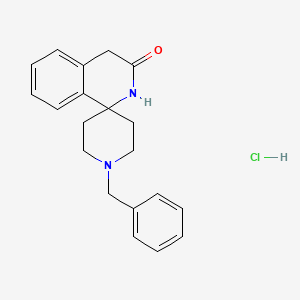
![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)
